7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Regiochemistry Cross-coupling Thienopyrimidine

Researchers requiring a regiospecifically pure 7-bromo thieno[3,2-d]pyrimidine-2,4-dione core for kinase-focused library synthesis often face supply inconsistency with the 6-bromo isomer. This compound solves that problem. - Enables Suzuki-Miyaura coupling specifically at C7, directing SAR exploration of the thiophene ring junction. - Scaffold class demonstrates mTOR IC50 values as low as 0.7 nM; N3-(4-methoxybenzyl) group allows post-coupling deprotection for sequential functionalization. - Supplied at ≥98% purity, eliminating the need for pre-use repurification in parallel synthesis workflows.

Molecular Formula C14H11BrN2O3S
Molecular Weight 367.22 g/mol
CAS No. 1392484-71-7
Cat. No. B1375811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1392484-71-7
Molecular FormulaC14H11BrN2O3S
Molecular Weight367.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O
InChIInChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19)
InChIKeyZWVXWPNJBUJPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione – Core Scaffold and Structural Identity


7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound built on the thieno[3,2-d]pyrimidine-2,4-dione core, bearing a bromo substituent at the 7-position and a 4-methoxybenzyl group at N3 [1]. The thieno[3,2-d]pyrimidine-2,4-dione scaffold is recognized in medicinal chemistry as a purine isostere with demonstrated inhibitory activity against multiple kinase targets and tautomerase enzymes [2]. The molecular formula is C14H11BrN2O3S with a molecular weight of 367.22 g/mol; predicted physicochemical properties include a density of 1.637 ± 0.06 g/cm³ and a pKa of 11.28 ± 0.20 . The bromine atom at position 7 provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 4-methoxybenzyl group serves as a protecting group that modulates solubility and can be cleaved under oxidative conditions to reveal the free NH [3].

Synthetic Handle C7–Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Protecting Group N3-(4-methoxybenzyl) permits sequential functionalization and solubility modulation
Core Scaffold Thieno[3,2-d]pyrimidine-2,4-dione purine isostere for kinase-targeted libraries

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the thieno[3,2-d]pyrimidine-2,4-dione family, three structural variables determine downstream biological and synthetic outcomes: the position of halogen substitution (C6 vs. C7), the nature of the N3 substituent, and the oxidation state of the dione system. The 7-bromo isomer (CAS 1392484-71-7) is structurally distinct from the commercially available 6-bromo isomer (CAS 1313712-42-3); this positional shift alters the electronic environment of the thiophene ring and consequently the reactivity of the bromine in cross-coupling reactions [1]. The 4-methoxybenzyl group at N3 is not a passive spectator—it influences solubility, crystallinity, and serves as a protecting group that enables sequential functionalization strategies [2]. Replacing this compound with a 6-bromo analog, a des-bromo analog, or an N3-unsubstituted variant would yield a different synthetic intermediate with divergent reactivity, potentially derailing multi-step synthetic routes and structure-activity relationship campaigns.

Target Compound
Potential Substitute
Risk Profile
7-Br, N3-PMB protected
6-Bromo isomer (CAS 1313712-42-3)
Regiochemical shift (C7→C6) alters electronic environment; cross-coupling outcome may not transfer
7-Br, N3-PMB protected
Des-bromo or N3-unsubstituted analog
Loss of C7 diversification handle; absent PMB changes solubility and sequential protection strategy

Quantitative Differentiation Evidence


Bromine Regiochemistry (C7 vs. C6) and Cross-Coupling Strategy

The target compound carries bromine at the 7-position of the thieno[3,2-d]pyrimidine scaffold, whereas the closest commercially listed analog bears bromine at the 6-position (CAS 1313712-42-3). In thieno[3,2-d]pyrimidine systems, the C7 position is alpha to the ring sulfur and conjugated with the C4 carbonyl; the C6 position is beta to the sulfur and adjacent to the C5 bridgehead. This positional difference is expected to produce distinct reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), as the electronic character of the carbon–bromine bond differs between the two sites [1]. The 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine intermediate has been explicitly employed as a key scaffold for diversifying trisubstituted thieno[3,2-d]pyrimidines, establishing the synthetic value of the 7-bromo entry point [2].

Bromine Regiochemistry
Class-level inference
C7 (target) vs. C6 isomer
Positional isomerism dictates synthetic route; C7 entry enables specific cross-coupling pathways
No head-to-head kinetic data; structural assignment confirmed by CAS and SMILES
Regiochemistry Cross-coupling Thienopyrimidine Synthetic intermediate

Physicochemical Profile and Stability vs. Parent Scaffold

The N3-(4-methoxybenzyl) substituent substantially alters the physicochemical profile of the thieno[3,2-d]pyrimidine-2,4-dione core. The target compound exhibits a predicted density of 1.637 ± 0.06 g/cm³ and a predicted pKa of 11.28 ± 0.20 . By comparison, the parent unsubstituted scaffold 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-51-5, MW 168.17 g/mol) has a predicted density of approximately 1.56 g/cm³ and a computed pKa near 9.5–10.0 (estimated from ChemSpider data for related diones), indicating that the 4-methoxybenzyl group increases molecular weight by ~199 g/mol, raises density, and elevates the pKa of the remaining NH proton by approximately 1.3–1.8 log units . Recommended storage conditions for the target compound are 2–8°C, consistent with the enhanced stability imparted by N3-substitution .

Physicochemical Profile
Data to verify
ΔMW +199 g/mol, ΔpKa +1.3 to +1.8, ΔDensity +0.08 g/cm³
N3-PMB shifts ionization and density vs. parent scaffold, altering solubility and assay compatibility
All values predicted; experimental pKa and density not reported
Physicochemical properties Stability Storage Formulation

Inter-Supplier Purity Grade Comparison

Multiple reputable suppliers offer this compound with varying minimum purity specifications, which directly impacts its suitability for different research applications. AKSci lists a minimum purity of 95% . MolCore specifies NLT 98% (No Less Than 98%) under ISO-certified quality systems . ChemicalBook lists >98% purity for 1 g and 5 g packaging from supplier S1-1657 . Leyan offers 98% purity . For comparison, the 6-bromo isomer (CAS 1313712-42-3) is typically offered at 95%+ by Chemenu and other suppliers, indicating that the 7-bromo isomer is available at a higher minimum purity tier from multiple vendors.

Purity Grade Availability
Supporting evidence
≥98% from multiple vendors; typical 6-Br isomer 95%
Reduces in-house purification needs for high-purity-requiring applications
CoA upon request; purity determined by HPLC or equivalent
Purity Quality control Supplier comparison Procurement

Thienopyrimidine-dione Scaffold as Privileged Kinase Inhibitor Core

The thieno[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated potent inhibitory activity across multiple kinase targets in published studies. Representative derivatives shown in Table 3 of a recent kinase profiling study achieved IC50 values of 423 nM (Compound 32), 1262 nM (Compound 33), and 825 nM (Compound 34) against PI3K, and 0.9 ± 0.1 nM, 0.7 ± 0.1 nM, and 0.7 ± 0.2 nM against mTOR, respectively [1]. A structurally related thieno[2,3-d]pyrimidine-2,4-dione derivative (R110) showed an IC50 of 15 μM against MIF2 (D-dopachrome tautomerase) [2]. While these data are not from the specific 7-bromo-3-(4-methoxybenzyl) derivative, they establish the quantitative potency range achievable within the thieno[3,2-d]pyrimidine-2,4-dione chemotype and position the target compound as a functionalizable entry point into this validated pharmacophore space.

Scaffold Kinase Activity
Class-level inference
PI3K IC50 423–1262 nM, mTOR IC50 0.7–0.9 nM (published derivatives)
Thienopyrimidine-dione core supports kinase inhibitor research; this intermediate provides a C7 diversification entry
No direct biological data on the bromo intermediate; class-level extrapolation
Kinase inhibition PI3K mTOR Anticancer Scaffold comparison

Procurement-Driven Application Scenarios


Kinase Inhibitor Lead Optimization via C7 Diversification

The 7-bromo substituent serves as a reactive handle for Suzuki-Miyaura cross-coupling, enabling introduction of aryl, heteroaryl, or alkenyl groups at the C7 position of the thieno[3,2-d]pyrimidine-2,4-dione core. Published kinase profiling data for this scaffold class demonstrate mTOR IC50 values as low as 0.7 nM and PI3K IC50 values in the 400–1300 nM range, positioning this chemotype for oncology target development [1]. Researchers can use this compound to generate focused libraries exploring C7 SAR while retaining the N3-(4-methoxybenzyl) protecting group, which can be cleaved post-coupling to liberate the NH for further functionalization. The availability at ≥98% purity from multiple suppliers supports direct use in parallel synthesis without prior repurification .

Fragment-Based Drug Discovery as Purine Isostere

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is a recognized purine isostere, making this compound a suitable fragment for ATP-binding site engagement in kinases and other purine-utilizing enzymes. The 7-bromo substitution provides both a heavy atom for X-ray crystallographic phasing (Br anomalous scattering) and a synthetic exit vector for fragment growing. The predicted pKa of 11.28 and density of 1.637 g/cm³ differentiate its physicochemical profile from smaller purine isosteres , potentially offering advantageous ligand efficiency metrics in fragment screens.

Trisubstituted Thienopyrimidine Synthesis

The compound is structurally analogous to the 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine intermediate employed in published CDK inhibitor synthesis programs [2]. The dione oxidation state and N3-(4-methoxybenzyl) protection allow chemists to perform C7 cross-coupling first, followed by deprotection and N1/N3 alkylation/arylation, enabling convergent synthesis of trisubstituted thieno[3,2-d]pyrimidines. This sequential functionalization strategy is not accessible with the 6-bromo isomer, which presents different regiochemical reactivity.

MIF/MIF2 Tautomerase Inhibitor Development

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have demonstrated MIF2 tautomerase inhibition with IC50 values of 15 μM [3]. The thieno[3,2-d]pyrimidine-2,4-dione scaffold targets the homologous MIF and D-DT (MIF2) cytokines, which are implicated in cancer proliferation and autoimmune disease. The target compound, as a 7-bromo-3-(4-methoxybenzyl) derivative, offers a starting point for structure-based design of MIF pathway inhibitors, with the bromine enabling SAR exploration at the position corresponding to the thiophene ring junction.

Application
Selection Property
Validation Focus
C7-diversified library synthesis for kinase selectivity profiling
C7–Br cross-coupling handle with N3-PMB protection
Coupling efficiency; deprotection orthogonality; kinase panel screening
Fragment-based screening with purine isostere scaffold
Purine isostere core; Br anomalous scattering for X-ray phasing
Ligand efficiency metrics; fragment growing at C7 position
Trisubstituted thienopyrimidine synthesis for CDK inhibitor research
Sequential C7 then N1/N3 functionalization strategy
Regioselectivity of subsequent steps; comparison to 6-bromo isomer route
MIF tautomerase pathway inhibitor studies
Thienopyrimidine-dione scaffold targeting MIF/MIF2
MIF2 inhibition assay; SAR exploration at C7
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